4-methyl-N-(2-phenoxyphenyl)benzamide
Description
4-Methyl-N-(2-phenoxyphenyl)benzamide is a benzamide derivative featuring a methyl group at the para position of the benzoyl moiety and a 2-phenoxyphenyl substituent on the amide nitrogen.
Properties
Molecular Formula |
C20H17NO2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-methyl-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C20H17NO2/c1-15-11-13-16(14-12-15)20(22)21-18-9-5-6-10-19(18)23-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22) |
InChI Key |
WUZCLYATAHMTDB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Crystallographic Parameters of Selected Benzamide Derivatives
Key Observations:
- Substituent Effects: The chloro analog (C1) exhibits a monoclinic crystal system with extensive C-H/O and C-H/π interactions, while the bromo-nitro derivative (4MNB) forms two molecules per asymmetric unit due to nitro group steric effects .
- Planarity : In C1, resonance between the amide and aromatic systems forces near-planar geometry (interplanar angle: 9.99°), a feature likely shared with the methyl analog .
- Hydrogen Bonding : Unlike sulfonamide derivatives (e.g., 1A–1C in ), benzamides prioritize C-H∙∙∙O/N interactions over classical N-H∙∙∙O bonds .
Electronic and Functional Group Comparisons
Table 2: Substituent Effects on Physicochemical Properties
*Estimated using ChemDraw or analogous tools.
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The methyl group in the title compound likely reduces electrophilicity compared to chloro or nitro analogs, impacting reactivity and binding to biological targets (e.g., DHPS in ).
- Bioactivity Gaps : While sulfonamide derivatives (e.g., 1A–1C) show DHPS inhibition via docking studies , the title compound’s activity remains unexplored.
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